Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and acetylation reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol and sulfuric acid for esterification, and acetic anhydride for acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and methods such as catalytic processes and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: Methanol and sulfuric acid.
Acetylation: Acetic anhydride and a base such as pyridine.
Hydrolysis: Aqueous acid or base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution of the bromine atom with an amine results in an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving benzofuran derivatives.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.
Industry: Applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyloxy and bromine groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Methyl 5-(acetyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom.
Uniqueness
Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO5/c1-6-12(13(16)17-3)8-4-11(19-7(2)15)9(14)5-10(8)18-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICUSTQQPZCXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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